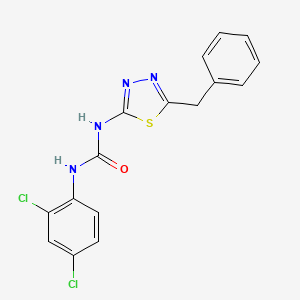
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-N'-(2,4-dichlorophenyl)urea
Descripción general
Descripción
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-N'-(2,4-dichlorophenyl)urea, also known as BPTU, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science. BPTU is a urea derivative that contains a thiadiazole ring and a benzyl group, which makes it structurally unique and biologically active.
Mecanismo De Acción
The mechanism of action of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-N'-(2,4-dichlorophenyl)urea is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. N-(5-benzyl-1,3,4-thiadiazol-2-yl)-N'-(2,4-dichlorophenyl)urea has been shown to inhibit the activity of tyrosine kinases, which are involved in the regulation of cell growth and differentiation. N-(5-benzyl-1,3,4-thiadiazol-2-yl)-N'-(2,4-dichlorophenyl)urea has also been shown to inhibit the activity of topoisomerases, which are involved in DNA replication and repair. Additionally, N-(5-benzyl-1,3,4-thiadiazol-2-yl)-N'-(2,4-dichlorophenyl)urea has been shown to inhibit the activity of carbonic anhydrases, which are involved in the regulation of pH and ion transport.
Biochemical and Physiological Effects
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-N'-(2,4-dichlorophenyl)urea has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. N-(5-benzyl-1,3,4-thiadiazol-2-yl)-N'-(2,4-dichlorophenyl)urea has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells. N-(5-benzyl-1,3,4-thiadiazol-2-yl)-N'-(2,4-dichlorophenyl)urea has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes and metabolic pathways. Additionally, N-(5-benzyl-1,3,4-thiadiazol-2-yl)-N'-(2,4-dichlorophenyl)urea has been shown to modulate the activity of various enzymes and proteins, which can affect cellular processes such as gene expression and signal transduction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-N'-(2,4-dichlorophenyl)urea has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. N-(5-benzyl-1,3,4-thiadiazol-2-yl)-N'-(2,4-dichlorophenyl)urea is also relatively easy to synthesize and can be obtained in large quantities. However, N-(5-benzyl-1,3,4-thiadiazol-2-yl)-N'-(2,4-dichlorophenyl)urea has some limitations, including its potential toxicity to cells and organisms at high concentrations. Additionally, N-(5-benzyl-1,3,4-thiadiazol-2-yl)-N'-(2,4-dichlorophenyl)urea may have off-target effects on enzymes and proteins that are not related to its intended target, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for the study of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-N'-(2,4-dichlorophenyl)urea. In medicine, N-(5-benzyl-1,3,4-thiadiazol-2-yl)-N'-(2,4-dichlorophenyl)urea could be further investigated as a potential anticancer agent, either alone or in combination with other drugs. N-(5-benzyl-1,3,4-thiadiazol-2-yl)-N'-(2,4-dichlorophenyl)urea could also be tested for its potential to treat other diseases, such as fungal and bacterial infections. In agriculture, N-(5-benzyl-1,3,4-thiadiazol-2-yl)-N'-(2,4-dichlorophenyl)urea could be tested for its potential to enhance the growth and yield of various crops under different conditions. N-(5-benzyl-1,3,4-thiadiazol-2-yl)-N'-(2,4-dichlorophenyl)urea could also be tested for its potential to control pests and diseases in crops. In environmental science, N-(5-benzyl-1,3,4-thiadiazol-2-yl)-N'-(2,4-dichlorophenyl)urea could be tested for its potential to treat various types of water pollution, including heavy metals and organic pollutants. N-(5-benzyl-1,3,4-thiadiazol-2-yl)-N'-(2,4-dichlorophenyl)urea could also be tested for its potential to reduce the toxicity of other water treatment chemicals.
Aplicaciones Científicas De Investigación
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-N'-(2,4-dichlorophenyl)urea has been extensively studied for its potential applications in various fields. In medicine, N-(5-benzyl-1,3,4-thiadiazol-2-yl)-N'-(2,4-dichlorophenyl)urea has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. N-(5-benzyl-1,3,4-thiadiazol-2-yl)-N'-(2,4-dichlorophenyl)urea has also been shown to have antifungal, antibacterial, and antiviral activities, making it a promising candidate for the development of new drugs.
In agriculture, N-(5-benzyl-1,3,4-thiadiazol-2-yl)-N'-(2,4-dichlorophenyl)urea has been tested as a herbicide and fungicide due to its ability to inhibit the growth of weeds and fungi. N-(5-benzyl-1,3,4-thiadiazol-2-yl)-N'-(2,4-dichlorophenyl)urea has also been shown to enhance the growth and yield of crops, making it a potential tool for sustainable agriculture.
In environmental science, N-(5-benzyl-1,3,4-thiadiazol-2-yl)-N'-(2,4-dichlorophenyl)urea has been studied as a potential water treatment agent due to its ability to adsorb heavy metals and organic pollutants. N-(5-benzyl-1,3,4-thiadiazol-2-yl)-N'-(2,4-dichlorophenyl)urea has also been shown to have a low toxicity to aquatic organisms, making it a potential alternative to traditional water treatment chemicals.
Propiedades
IUPAC Name |
1-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-(2,4-dichlorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N4OS/c17-11-6-7-13(12(18)9-11)19-15(23)20-16-22-21-14(24-16)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H2,19,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPVJMXSFMVYUSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)NC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Benzyl-1,3,4-thiadiazol-2-yl)-3-(2,4-dichlorophenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,5-dimethylphenyl)-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide](/img/structure/B3744438.png)

![N-{5-[(2-allylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2,4-dichlorophenyl)urea](/img/structure/B3744448.png)
![N-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-methylphenyl)urea](/img/structure/B3744461.png)
![2-methyl-5-{4-[(3-methylphenyl)amino]-1-phthalazinyl}benzenesulfonamide](/img/structure/B3744463.png)
![N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-(4-fluorophenyl)urea](/img/structure/B3744474.png)
![N-{5-[(2-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-fluorophenyl)urea](/img/structure/B3744488.png)
![ethyl {4-[(4-methylphenyl)amino]-1-phthalazinyl}acetate](/img/structure/B3744490.png)
![5-{[(4-fluorophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3744498.png)
![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea](/img/structure/B3744510.png)
![5-{4-[(3,4-dichlorophenyl)amino]-1-phthalazinyl}-N,2-dimethylbenzenesulfonamide](/img/structure/B3744523.png)
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B3744534.png)
![ethyl 1-amino-8,8-dimethyl-5-(1-pyrrolidinyl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3744541.png)
![dimethyl 5-({1-[1-(1,3-benzothiazol-2-yl)-5-oxo-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)isophthalate](/img/structure/B3744557.png)